trans-4-Metoxi-1-metilpirrolidin-3-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

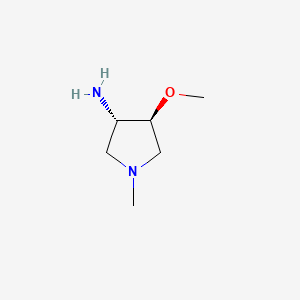

Trans-4-Methoxy-1-methylpyrrolidin-3-amine is a chemical compound with the molecular formula C6H14N2O It is a heterocyclic amine that features a pyrrolidine ring substituted with a methoxy group and a methyl group

Aplicaciones Científicas De Investigación

Chemistry

Trans-4-Methoxy-1-methylpyrrolidin-3-amine serves as a building block in synthetic chemistry. It is utilized in the synthesis of more complex molecules and as a reagent in various chemical reactions. The compound can undergo several types of reactions:

- Oxidation : Can form corresponding oxides.

- Reduction : Can be reduced to form amines or other derivatives.

- Substitution : The methoxy and methyl groups can be substituted with other functional groups under specific conditions.

Biology

In biological research, this compound is investigated for its potential interactions with biological molecules. Notably:

Neuroprotective Effects : Studies indicate that it can protect neuronal cells from oxidative stress and apoptosis, suggesting applications in treating neurodegenerative disorders such as Alzheimer's disease.

Antimicrobial Activity : Preliminary investigations suggest that trans-4-Methoxy-1-methylpyrrolidin-3-amine may possess antimicrobial properties, making it a candidate for further studies in infectious disease treatment.

Antileishmanial Activity : In vitro assays have shown activity against Leishmania species, highlighting its potential in treating neglected tropical diseases.

Pharmacological Properties

The pharmacokinetic profile of trans-4-Methoxy-1-methylpyrrolidin-3-amine is essential for understanding its therapeutic efficacy:

| Parameter | Value |

|---|---|

| Solubility | Moderate |

| Metabolic Stability | Variable; dependent on structure |

| Half-Life | Under investigation |

| Bioavailability | Needs further evaluation |

These properties are crucial for determining appropriate dosing regimens and understanding the compound's behavior in vivo.

Case Study 1: Neuroprotection in Animal Models

A study demonstrated that administration of trans-4-Methoxy-1-methylpyrrolidin-3-amine in rodent models significantly reduced markers of oxidative stress and improved cognitive function following induced neurotoxicity. The results indicated a protective effect against neuronal cell death.

Case Study 2: Antileishmanial Activity

Research has shown that derivatives related to this compound exhibit activity against Leishmania species, suggesting potential therapeutic applications for neglected tropical diseases.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-Methoxy-1-methylpyrrolidin-3-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxy-1-methylpyrrolidine with an amine source under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of trans-4-Methoxy-1-methylpyrrolidin-3-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and distillation to obtain the final product in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

Trans-4-Methoxy-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of trans-4-Methoxy-1-methylpyrrolidin-3-amine include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of trans-4-Methoxy-1-methylpyrrolidin-3-amine depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Mecanismo De Acción

The mechanism of action of trans-4-Methoxy-1-methylpyrrolidin-3-amine involves its interaction with molecular targets such as NMDA receptors. As a non-competitive NMDA receptor antagonist, it blocks the excessive activity of glutamate, a neurotransmitter involved in learning and memory. This action helps to prevent excitotoxicity, which is a pathological process that can lead to neuronal damage and is implicated in various neurological disorders.

Comparación Con Compuestos Similares

Trans-4-Methoxy-1-methylpyrrolidin-3-amine can be compared with other similar compounds, such as:

- Trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride

- Trans-1-Ethyl-4-methoxy-3-pyrrolidinamine dihydrochloride

- Trans-4-Methoxy-3-pyrrolidinol hydrochloride

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The uniqueness of trans-4-Methoxy-1-methylpyrrolidin-3-amine lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics .

Actividad Biológica

Trans-4-Methoxy-1-methylpyrrolidin-3-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and therapeutic applications.

Chemical Structure and Properties

Trans-4-Methoxy-1-methylpyrrolidin-3-amine is characterized by a pyrrolidine ring with a methoxy group at the 4-position and a methyl group at the 1-position. Its molecular formula is C7H11N1O1, indicating the presence of seven carbon atoms, eleven hydrogen atoms, one nitrogen atom, and one oxygen atom. This structure is significant as it influences the compound's biological activity and interactions with various biological targets.

The primary mechanism of action for trans-4-Methoxy-1-methylpyrrolidin-3-amine involves its role as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are critical for synaptic plasticity and memory function, and their overactivity can lead to excitotoxicity, contributing to neurodegenerative diseases such as Alzheimer's disease. By inhibiting these receptors, trans-4-Methoxy-1-methylpyrrolidin-3-amine may help mitigate neuronal damage caused by excessive glutamate signaling.

Biological Activities

Research indicates that trans-4-Methoxy-1-methylpyrrolidin-3-amine exhibits several notable biological activities:

1. Neuroprotective Effects:

- Studies have shown that pyrrolidine derivatives can protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in neuroprotection and treatment of neurodegenerative disorders.

2. Antimicrobial Activity:

- Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a candidate for further studies in infectious disease treatment .

3. Antileishmanial Activity:

- In vitro assays have indicated that derivatives related to trans-4-Methoxy-1-methylpyrrolidin-3-amine exhibit activity against Leishmania species, highlighting its potential in treating neglected tropical diseases .

Pharmacokinetics

The pharmacokinetic profile of trans-4-Methoxy-1-methylpyrrolidin-3-amine is crucial for understanding its efficacy and safety in therapeutic applications. Key parameters include:

| Parameter | Value |

|---|---|

| Solubility | Moderate |

| Metabolic Stability | Variable; dependent on structure |

| Half-Life | Under investigation |

| Bioavailability | Needs further evaluation |

These pharmacokinetic properties are essential for determining appropriate dosing regimens and understanding the compound's behavior in vivo .

Case Studies

Several case studies have explored the biological activity of trans-4-Methoxy-1-methylpyrrolidin-3-amine:

Case Study 1: Neuroprotection in Animal Models

- A study demonstrated that administration of trans-4-Methoxy-1-methylpyrrolidin-3-amine in rodent models significantly reduced markers of oxidative stress and improved cognitive function following induced neurotoxicity. The results indicated a protective effect against neuronal cell death .

Case Study 2: Antileishmanial Activity

Propiedades

Número CAS |

1212103-66-6 |

|---|---|

Fórmula molecular |

C6H14N2O |

Peso molecular |

130.19 g/mol |

Nombre IUPAC |

(3R,4R)-4-methoxy-1-methylpyrrolidin-3-amine |

InChI |

InChI=1S/C6H14N2O/c1-8-3-5(7)6(4-8)9-2/h5-6H,3-4,7H2,1-2H3/t5-,6-/m1/s1 |

Clave InChI |

OHPHQGOFOZCOHP-PHDIDXHHSA-N |

SMILES |

CN1CC(C(C1)OC)N |

SMILES isomérico |

CN1C[C@H]([C@@H](C1)OC)N |

SMILES canónico |

CN1CC(C(C1)OC)N |

Sinónimos |

trans-4-methoxy-1-methyl-3-pyrrolidinamine(SALTDATA: 2HCl) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.